Partial Modulator Activity with Attenuated Calcium Transients: IDRA-21 vs. Cyclothiazide
In a direct head-to-head comparison using single-cell fura-2 Ca2+ fluorescence imaging in neonatal rat cerebellar granule neurons, IDRA-21 demonstrated substantially lower intrinsic activity relative to cyclothiazide. IDRA-21 increased intracellular Na+ transient with a threshold concentration (5 μM) that is approximately 10 times higher than that of cyclothiazide, and it elicited a free cytosolic Ca2+ transient increase of significantly shorter duration than cyclothiazide [1]. This partial modulator profile is a defining feature differentiating IDRA-21 from full modulators like cyclothiazide.
| Evidence Dimension | Intracellular Na+ transient threshold concentration |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Cyclothiazide: approximately 0.5 μM |
| Quantified Difference | ~10-fold higher threshold for IDRA-21 |
| Conditions | Neonatal rat cerebellar granule neurons, single-cell fluorescence imaging with sodium-binding benzofuran isophthalate |
Why This Matters
This quantitative difference establishes IDRA-21 as a partial modulator with lower intrinsic activity, a property directly linked to its reduced excitotoxic potential and superior safety margin in experimental systems.
- [1] Impagnatiello F, Oberto A, Longone P, Costa E, Guidotti A. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences USA. 1997; 94(13): 7053-7058. View Source
